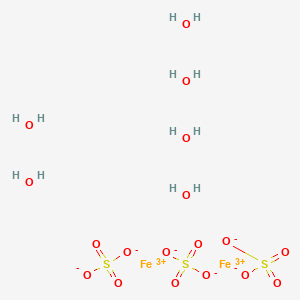
Ferric sulfate trihydrate
Descripción general
Descripción
Ferric sulfate trihydrate belongs to a family of inorganic compounds with the formula Fe2(SO4)3(H2O)n . It is used in dyeing as a mordant, and as a coagulant for industrial wastes . In the medical field, it is used as an astringent and styptic .
Synthesis Analysis
Ferric sulfate solutions are usually generated from iron wastes . It is produced on a large scale by treating sulfuric acid, a hot solution of ferrous sulfate, and an oxidizing agent .Molecular Structure Analysis
The structure of Ferric sulfate trihydrate consists of quadruple chains of [Fe2(SO4)3(H2O)3] parallel to [010]. Each quadruple chain is composed of equal proportions of FeO4(H2O)2 octahedra and FeO5(H2O) octahedra sharing corners with SO4 tetrahedra .Chemical Reactions Analysis
Ferric sulfate trihydrate is involved in the preparation of aromatic esters from the corresponding acids and alcohols . It is also known to form during the thermal decomposition of hydrates of Fe2+ sulfate .Physical And Chemical Properties Analysis
Ferric sulfate belongs to a category of substances known as transition metal salts. Its structure is defined by iron (Fe) atoms bonded to sulfate ions, creating a complex crystalline lattice . The basic ferric sulfate is stable up to 450 °C .Aplicaciones Científicas De Investigación
Sewer Biofilm Inhibition : Ferric iron, including ferric sulfate trihydrate, is used for sulfide precipitation in sewers, aiding in corrosion and odor control. It significantly inhibits sulfate reduction and methane production by sewer biofilms, impacting environmental management and greenhouse gas emissions (Zhang, Keller, & Yuan, 2009).
Structural Analysis : The synthesis and structure of ferric sulfate trihydrate have been studied, revealing its composition and potential applications in various fields, such as mineralogy and materials science (Xu & Parise, 2011).
Medical Applications : Ferric sulfate solution, a derivative of ferric sulfate trihydrate, is used as a soft tissue hemostatic agent in dermatology and dentistry. However, its effect on osseous healing when used to control osseous hemorrhage has been a subject of study, indicating potential impacts on surgical procedures (Lemon, Steele, & Jeansonne, 1993).
Biomass Combustion : In the field of energy, ferric sulfate is used as an additive in biomass combustion. Its decomposition and the resulting impact on potassium chloride sulfation have been extensively studied, highlighting its role in reducing environmental pollutants (Wu et al., 2013).
Mars Exploration : The stability and phase transition pathways of hydrous ferric sulfates, including ferric sulfate trihydrate, have implications for Martian ferric sulfates, aiding in the understanding of Martian geology and environmental conditions (Wang et al., 2012).
Metal Recovery : Ferric sulfate trihydrate is beneficial in the leaching and metal recovery processes, especially in the mining industry. Its application in the bioleaching of metals like uranium, copper, and zinc from ores has been explored, demonstrating its utility in mineral processing (Dreisinger, Dreisinger, & Dreisinger, 2015).
Hydrolysis and Precipitation Studies : Research on the hydrolysis of ferric sulfate in various conditions, including in the presence of zinc sulfate, has implications for industrial processes and environmental management (Cheng & Demopoulos, 2004).
Mecanismo De Acción
The main function of ferric sulfate is as a hemostatic agent in different medical practices. This hemostatic function is achieved when ferric sulfate is applied directly to the damaged tissue. Once applied, ferric sulfate forms ferric ion-protein complex which helps the sealing of the damaged vessels mechanically .
Propiedades
IUPAC Name |
iron(3+);trisulfate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSVFZDNDFBNL-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H12O18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10028-22-5 (Parent) | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90160248 | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric sulfate trihydrate | |
CAS RN |
13761-89-2 | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(III) sulfate (2:3), hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















